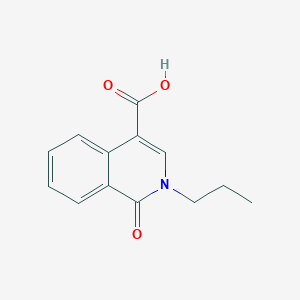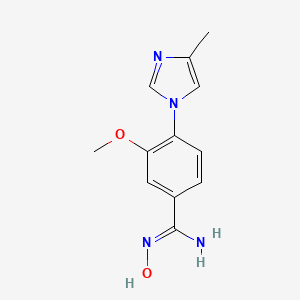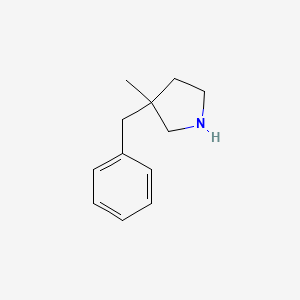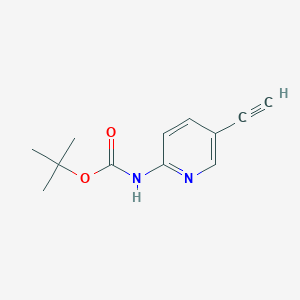![molecular formula C15H21NO2 B1467751 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol CAS No. 566198-25-2](/img/structure/B1467751.png)
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Vue d'ensemble
Description
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol (HMFQP) is a new synthetic compound that has been developed for use in scientific research. It is a structurally unique molecule, with a large number of functional groups, and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol has been used in a wide range of scientific research applications, including drug discovery, enzyme inhibition, and cell signaling. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various enzymes and pathways. Furthermore, 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol has been used to study the effects of various environmental toxins on cells, as well as to investigate the effects of various hormones on cell signaling.
Mécanisme D'action
The exact mechanism of action of 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol is still not fully understood. However, it is known to interact with a wide range of receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. Furthermore, 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol has been shown to modulate the activity of various enzymes, including those involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. Furthermore, it has been shown to modulate the activity of various enzymes, including those involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol in lab experiments is its low cost and high availability. Furthermore, it is relatively easy to synthesize and can be used in a wide range of experiments. However, one of the major limitations of 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol is its lack of specificity, as it has been shown to interact with a wide range of receptors and enzymes.
Orientations Futures
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol has a wide range of potential future directions. For example, it could be used to develop novel drugs or therapies for a variety of diseases. Additionally, it could be used to study the effects of various environmental toxins on cells, as well as to investigate the effects of various hormones on cell signaling. Furthermore, 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol could be used to develop more effective treatments for cancer, and to develop new enzyme inhibitors. Finally, 3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol could be used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various enzymes and pathways.
Propriétés
IUPAC Name |
3-(8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-4-5-14-12(9-10)15-11(6-8-18-15)13(16-14)3-2-7-17/h4-5,9,11,13,15-17H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWMEYMPKDXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)

![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)


![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)


